molecular formula C28H29N3O2 B2460173 4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one CAS No. 890633-81-5

4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one

Cat. No. B2460173
CAS RN: 890633-81-5
M. Wt: 439.559
InChI Key: XOMFJHQCLSXIIN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzo[d]imidazole group and a pyrrolidin-2-one group. The presence of these groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]imidazole group is a type of heterocycle (a ring structure containing atoms of at least two different elements), while the pyrrolidin-2-one group contains a cyclic amide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar imidazole and amide groups, while its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Organic Synthesis and Catalysis

Research into bifunctional N-heterocyclic carbene ligands for copper-catalyzed reactions demonstrates the importance of similar compounds in facilitating carbon-hydrogen (C-H) carboxylation reactions with carbon dioxide, showcasing their role in organic synthesis and potential in catalysis processes (Da-Ae Park et al., 2017). This work highlights the efficiency of using such ligands in enhancing reaction yields, underscoring the relevance of imidazolyl and pyrrolidinone derivatives in developing new synthetic methodologies.

Antimicrobial Activity

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, bearing similarities in structural motifs to the compound , have been explored for their antimycobacterial activity. These derivatives have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, pointing to the potential of such compounds in the treatment of tuberculosis (Kai Lv et al., 2017). The findings suggest that the structural features of these compounds contribute significantly to their biological activity.

Material Science and NLO Applications

In the context of materials science, studies on the synthesis and structural elucidation of pyrrole-imidazole derivatives, including those with benzimidazolyl groups, have highlighted their potential in non-linear optical (NLO) applications. These compounds exhibit interesting optical and electronic properties, which are crucial for developing new materials for technology applications (R. Singh, Poonam Rawat, V. Baboo, 2015). The research demonstrates the versatility of such molecules in creating functional materials with specific optical characteristics.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

4-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c1-19-12-13-23(16-21(19)3)33-15-14-30-26-11-7-5-9-24(26)29-28(30)22-17-27(32)31(18-22)25-10-6-4-8-20(25)2/h4-13,16,22H,14-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMFJHQCLSXIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one

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